4-[(4-Methylphenyl)sulfonyl]-5-[(methylpropyl)amino]-2-(propylsulfonyl)-1,3-th iazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylphenyl)sulfonyl]-5-[(methylpropyl)amino]-2-(propylsulfonyl)-1,3-thiazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfonyl]-5-[(methylpropyl)amino]-2-(propylsulfonyl)-1,3-thiazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a thiazole derivative with appropriate sulfonyl and amino reagents under controlled conditions. For instance, the reaction of a thiazole compound with 4-methylbenzenesulfonyl chloride and an appropriate amine can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)sulfonyl]-5-[(methylpropyl)amino]-2-(propylsulfonyl)-1,3-thiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
4-[(4-Methylphenyl)sulfonyl]-5-[(methylpropyl)amino]-2-(propylsulfonyl)-1,3-thiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)sulfonyl]-5-[(methylpropyl)amino]-2-(propylsulfonyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and amino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function . The thiazole ring can also participate in π-π stacking interactions, further contributing to its binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylphenyl)sulfonyl]amino]benzoic acid: Similar in structure but with a benzoic acid moiety instead of a thiazole ring.
4-Methyl-N-(5-(((4-Methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide: Contains a naphthyl group, offering different reactivity and applications.
Uniqueness
4-[(4-Methylphenyl)sulfonyl]-5-[(methylpropyl)amino]-2-(propylsulfonyl)-1,3-thiazole is unique due to its combination of sulfonyl, amino, and thiazole functionalities, which provide a versatile platform for chemical modifications and applications in various fields .
Properties
Molecular Formula |
C17H24N2O4S3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-butan-2-yl-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C17H24N2O4S3/c1-5-11-25(20,21)17-19-16(15(24-17)18-13(4)6-2)26(22,23)14-9-7-12(3)8-10-14/h7-10,13,18H,5-6,11H2,1-4H3 |
InChI Key |
VZVQNXXLMOHDEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NC(C)CC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.